molecular formula C12H7Cl3S B13793171 Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- CAS No. 55759-88-1

Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-

Cat. No.: B13793171
CAS No.: 55759-88-1
M. Wt: 289.6 g/mol
InChI Key: VEJJRNAKABCDJC-UHFFFAOYSA-N
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Description

Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- is an organochlorine compound with the molecular formula C12H7Cl3S. It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a 4-chlorophenylthio group is attached at the 1 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorobenzenethiol with 4-chlorobenzene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-dichloro-: Another dichlorobenzene derivative with different substitution patterns.

    2,4-Dichlorobenzene: Lacks the 4-chlorophenylthio group, making it less complex.

    4-Chlorobenzene: Contains only one chlorine atom and no thio group.

Uniqueness

Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- is unique due to the presence of both chlorine atoms and the 4-chlorophenylthio group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

55759-88-1

Molecular Formula

C12H7Cl3S

Molecular Weight

289.6 g/mol

IUPAC Name

2,4-dichloro-1-(4-chlorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H7Cl3S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H

InChI Key

VEJJRNAKABCDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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